1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one] is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry. This particular compound features a carbazole core with two methoxyphenylprop-2-en-1-one groups attached at the 3 and 6 positions, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one] typically involves the following steps:
Starting Materials: The synthesis begins with 9H-carbazole and 4-methoxybenzaldehyde.
Condensation Reaction: The 9H-carbazole undergoes a condensation reaction with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 3,6-diformyl-9H-carbazole.
Knoevenagel Condensation: The intermediate is then subjected to a Knoevenagel condensation reaction with 4-methoxybenzaldehyde in the presence of a catalyst such as piperidine. This step results in the formation of the final product, 1,1’-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one].
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1,1’-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one] has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Photonics: Employed in the development of photonic devices such as lasers and optical sensors.
Medicinal Chemistry: Investigated for its potential as an anticancer agent and in the treatment of neurological disorders.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other functional compounds.
Mechanism of Action
The mechanism of action of 1,1’-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one] depends on its specific application:
Organic Electronics: Functions as a charge transport material, facilitating the movement of electrons or holes in electronic devices.
Medicinal Chemistry: Interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(9-Ethyl-9H-carbazole-3,6-diyl)bis[4-(1-piperidinyl)-1-butanone]
- 9H-Carbazole, 1-bromo-3,6-bis(1,1-dimethylethyl)-
- 4,4′-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1′-biphenyl
Uniqueness
1,1’-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one] is unique due to its specific structural features, which confer distinct electronic and photonic properties. Its methoxyphenyl groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
112123-06-5 |
---|---|
Molecular Formula |
C32H25NO4 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-[6-[3-(4-methoxyphenyl)prop-2-enoyl]-9H-carbazol-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C32H25NO4/c1-36-25-11-3-21(4-12-25)7-17-31(34)23-9-15-29-27(19-23)28-20-24(10-16-30(28)33-29)32(35)18-8-22-5-13-26(37-2)14-6-22/h3-20,33H,1-2H3 |
InChI Key |
VWHAITGLRFYJLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C(=O)C=CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.